Thiazolidine, 2-(nitromethylene)-

Vue d'ensemble

Description

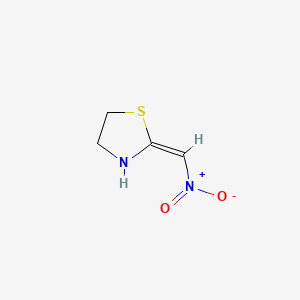

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “Thiazolidine, 2-(nitromethylene)-” has been systematically characterized using 1D and 2D NMR spectroscopic analyses . The structure of the thiazolidine ring was confirmed with the purified product .Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

2-(NITROMETHYLENE)THIAZOLIDINE: is a key precursor in the synthesis of various bioactive molecules. Its incorporation into larger structures can lead to compounds with significant anticancer , anticonvulsant , antimicrobial , anti-inflammatory , neuroprotective , and antioxidant activities . The thiazolidine core is particularly valued for its ability to enhance pharmacological properties due to the presence of sulfur.

Drug Design and Development

The thiazolidine motif serves as a versatile scaffold in drug design. Its structural features are conducive to modifications that can improve drug selectivity, potency, and pharmacokinetic profiles. Researchers utilize 2-(NITROMETHYLENE)THIAZOLIDINE to develop next-generation drug candidates, focusing on multifunctional drugs that can target multiple pathways simultaneously .

Green Chemistry Applications

In the realm of green chemistry, 2-(NITROMETHYLENE)THIAZOLIDINE plays a role in developing environmentally friendly synthetic routes. It is used in reactions that aim for atom economy, cleaner reaction profiles, and catalyst recovery. This compound is part of a broader effort to make chemical synthesis more sustainable .

Nanotechnology

The compound has found applications in nanotechnology, particularly in the synthesis of nanoparticles with specific properties. For instance, it has been used to create magnetically recyclable nanoparticles that serve as efficient catalysts in various chemical reactions .

Multicomponent Reaction (MCR) Catalyst

2-(NITROMETHYLENE)THIAZOLIDINE: is utilized as a catalyst in multicomponent reactions (MCRs), which are highly valued for their efficiency in synthesizing complex molecules from simple substrates. The compound’s unique structure makes it an effective catalyst for these types of reactions .

Probe Design for Biological Studies

Due to its diverse therapeutic and pharmaceutical activity, 2-(NITROMETHYLENE)THIAZOLIDINE is also used in probe design for biological studies. It helps in understanding the interaction between drugs and their biological targets, which is crucial for the development of new therapeutics .

Mécanisme D'action

Safety and Hazards

“Thiazolidine, 2-(nitromethylene)-” is classified as an irritant. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research .

Propriétés

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEZECZCLMOIJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=C/[N+](=O)[O-])/N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216581 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolidine, 2-(nitromethylene)- | |

CAS RN |

66357-40-2 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the main synthetic applications of 2-(Nitromethylene)thiazolidine?

A1: 2-(Nitromethylene)thiazolidine serves as a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing thiazoloquinoline derivatives and thiazolopyridine carboxamide derivatives . These heterocyclic compounds hold significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the mechanism of these synthetic reactions involving 2-(Nitromethylene)thiazolidine?

A2: The synthesis of thiazoloquinoline derivatives, for example, involves a multi-step process. 2-(Nitromethylene)thiazolidine initially undergoes a Michael reaction with an aromatic aldehyde. This is followed by imine-enamine tautomerization and subsequent cyclization with dimedone, ultimately yielding the desired thiazoloquinoline derivative . This reaction sequence highlights the compound's versatility in constructing complex heterocycles.

Q3: Are there any interesting reactivity patterns observed with 2-(Nitromethylene)thiazolidine?

A3: Yes, research indicates that (Z)-3-benzyl-2-(nitromethylene)thiazolidine, a derivative of the compound, undergoes an unexpected ring enlargement when treated with sodium hydroxide . This transformation also involves an oxidative-reductive process affecting the nitromethylene group. The proposed mechanism for this ring enlargement was investigated using mass spectrometry with isotope-labeled compounds, showcasing the power of such techniques in elucidating complex reaction pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)